5-Chloronicotinoyl chloride
Overview
Description
5-Chloronicotinoyl chloride is a chemical compound belonging to the class of chlorinated pyridines. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The compound is characterized by its molecular formula C₆H₃Cl₂NO and is known for its reactivity due to the presence of both a chlorine atom and a carbonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloronicotinoyl chloride can be synthesized through the chlorination of nicotinic acid derivatives. One common method involves the reaction of 5-chloronicotinic acid with thionyl chloride under reflux conditions. The reaction typically proceeds as follows:
C6H3ClNO2+SOCl2→C6H3Cl2NO+SO2+HCl
The reaction mixture is then purified by distillation or recrystallization to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes using similar reagents and conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloronicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Esterification: It undergoes esterification reactions with diethylene glycol and pentaethylene glycol.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloronicotinic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters in the presence of a base such as pyridine.
Thiols: Form thioesters under similar conditions as alcohols.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
5-Chloronicotinoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive molecules and as a building block for the synthesis of biologically active compounds.
Medicine: Utilized in the synthesis of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloronicotinoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound. For instance, in the synthesis of pharmaceuticals, it may act as a key intermediate that undergoes further transformations to yield the final active ingredient .
Comparison with Similar Compounds
6-Chloronicotinoyl Chloride: Similar in structure but differs in the position of the chlorine atom.
Nicotinoyl Chloride: Lacks the chlorine substituent, making it less reactive compared to 5-chloronicotinoyl chloride.
2-Chloronicotinoyl Chloride: Another positional isomer with different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its position-specific chlorine atom enhances its reactivity, making it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
5-chloropyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKOWBGBYPYXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620515 | |
Record name | 5-Chloropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85320-79-2 | |
Record name | 5-Chloropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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